

Cinepazet maleate effects on cerebral blood flow

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Compound of Interest

Compound Name: Cinepazet maleate

Cat. No.: B1232949

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An in-depth analysis of the pharmacodynamics of **cinepazet maleate** reveals its significant effects on cerebral hemodynamics, primarily through its action as a vasodilator. This technical guide synthesizes available data on its impact on cerebral blood flow, details the experimental methodologies used in its evaluation, and illustrates the underlying signaling pathways.

Quantitative Effects on Cerebral Blood Flow

Clinical studies have quantified the effects of **cinepazet maleate** on cerebral blood flow, particularly in the context of acute ischemic stroke (AIS). When administered as an adjunct therapy, **cinepazet maleate** has been shown to significantly augment blood flow velocities in major cerebral arteries.

Table 1: Cerebral Blood Flow Velocities in Acute Ischemic Stroke Patients^[1]

A retrospective study involving 100 AIS patients demonstrated that the addition of **cinepazet maleate** to a standard treatment regimen including edaravone resulted in a marked increase in cerebral blood flow velocities after 14 days of treatment. The data below compares the observation group (receiving **cinepazet maleate**) with the control group.

Artery	Group	Timepoint	Mean Velocity (Vm, cm/s)	Peak Systolic Velocity (Vp, cm/s)	End-Diastolic Velocity (Vd, cm/s)
Middle Cerebral Artery (MCA)	Observation (Cinepazet + Edaravone)	Before Treatment	55.32 ± 10.15	88.23 ± 15.42	38.15 ± 8.23
		After Treatment	75.68 ± 12.32	110.25 ± 18.36	55.42 ± 9.85
	Control (Edaravone)	Before Treatment	55.18 ± 10.23	88.15 ± 15.58	38.22 ± 8.19
	After Treatment	62.35 ± 11.85	95.88 ± 16.25	45.18 ± 9.12	
Anterior Cerebral Artery (ACA)	Observation (Cinepazet + Edaravone)	Before Treatment	50.12 ± 9.88	80.36 ± 14.25	35.28 ± 7.85
		After Treatment	68.45 ± 11.95	102.18 ± 16.85	50.23 ± 9.22
	Control (Edaravone)	Before Treatment	50.25 ± 9.95	80.42 ± 14.32	35.35 ± 7.92
	After Treatment	58.15 ± 10.22	88.26 ± 15.18	42.15 ± 8.55	

Data is presented as mean ± standard deviation. *P < 0.05 compared to the control group after treatment, indicating a statistically significant improvement in blood flow velocities in the group receiving **cinepazet maleate**.

Experimental Protocols

The evaluation of **cinepazet maleate**'s effects on cerebral blood flow has been conducted through various clinical and preclinical study designs.

2.1 Clinical Trial in Acute Ischemic Stroke

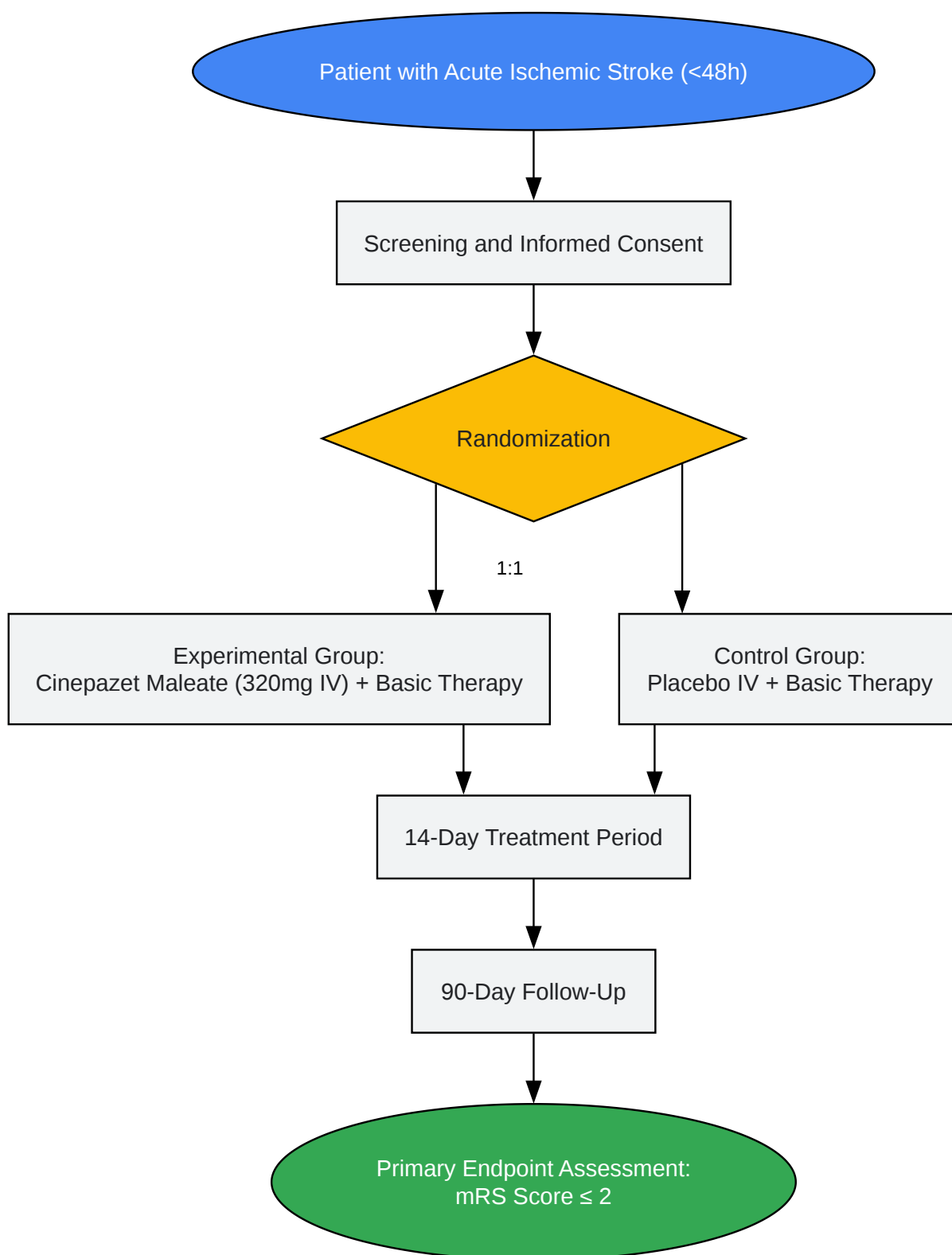
The data presented in Table 1 was derived from a retrospective clinical study with the following protocol^[1]:

- Objective: To evaluate the influence of administering **cinepazet maleate** and edaravone together on cerebral blood flow and neurofunctional markers in individuals with acute ischemic stroke.
- Study Design: A retrospective investigation with two patient cohorts.
- Participants: 100 patients diagnosed with acute ischemic stroke, treated between December 2022 and December 2023.
- Groups:
 - Control Group (n=50): Received standard treatment upon admission, supplemented with edaravone therapy.
 - Observation Group (n=50): Received standard treatment upon admission, with concurrent administration of **cinepazet maleate** and edaravone.
- Treatment Duration: 14 consecutive days.
- Cerebral Blood Flow Measurement:
 - Methodology: Transcranial Doppler (TCD) ultrasonography.
 - Vessels Assessed: Middle Cerebral Artery (MCA) and Anterior Cerebral Artery (ACA).
 - Parameters Measured: Mean flow velocity (Vm), peak systolic velocity (Vp), and end-diastolic velocity (Vd).
- Additional Assessments: Neurofunctional markers (nerve growth factor, neuron-specific enolase, S100-β), serum inflammatory factors, Activities of Daily Living (ADL) scores, and National Institutes of Health Stroke Scale (NIHSS) scores were also evaluated.

2.2 General Protocol for Placebo-Controlled Trials

Other multicenter, randomized, double-blind, placebo-controlled trials have been conducted to confirm the efficacy and safety of **cinepazet maleate** injection in patients with acute ischemic stroke[2][3][4]. The general methodology for these studies is as follows:

- Patient Population: Patients diagnosed with acute ischemic stroke within 48 hours of onset[2][5].
- Intervention:
 - Experimental Group: Intravenous infusion of 320 mg cinepazide maleate once daily for 14 days[2][3][4].
 - Control Group: Placebo infusion once daily for 14 days[2][3][4].
- Basic Therapy: All patients in both groups typically receive a baseline therapy, such as citicoline sodium[2][3][4].
- Primary Efficacy Endpoint: A common primary endpoint is the proportion of patients with a modified Rankin Scale (mRS) score of ≤ 2 on day 90, indicating functional recovery[3][4].
- Secondary Efficacy Endpoints: These often include the proportion of patients with a Barthel Index of ≥ 95 on day 90, reflecting independence in activities of daily living[3][4].
- Safety Evaluation: Monitoring of adverse events, laboratory parameters, vital signs, and electrocardiograms[3].



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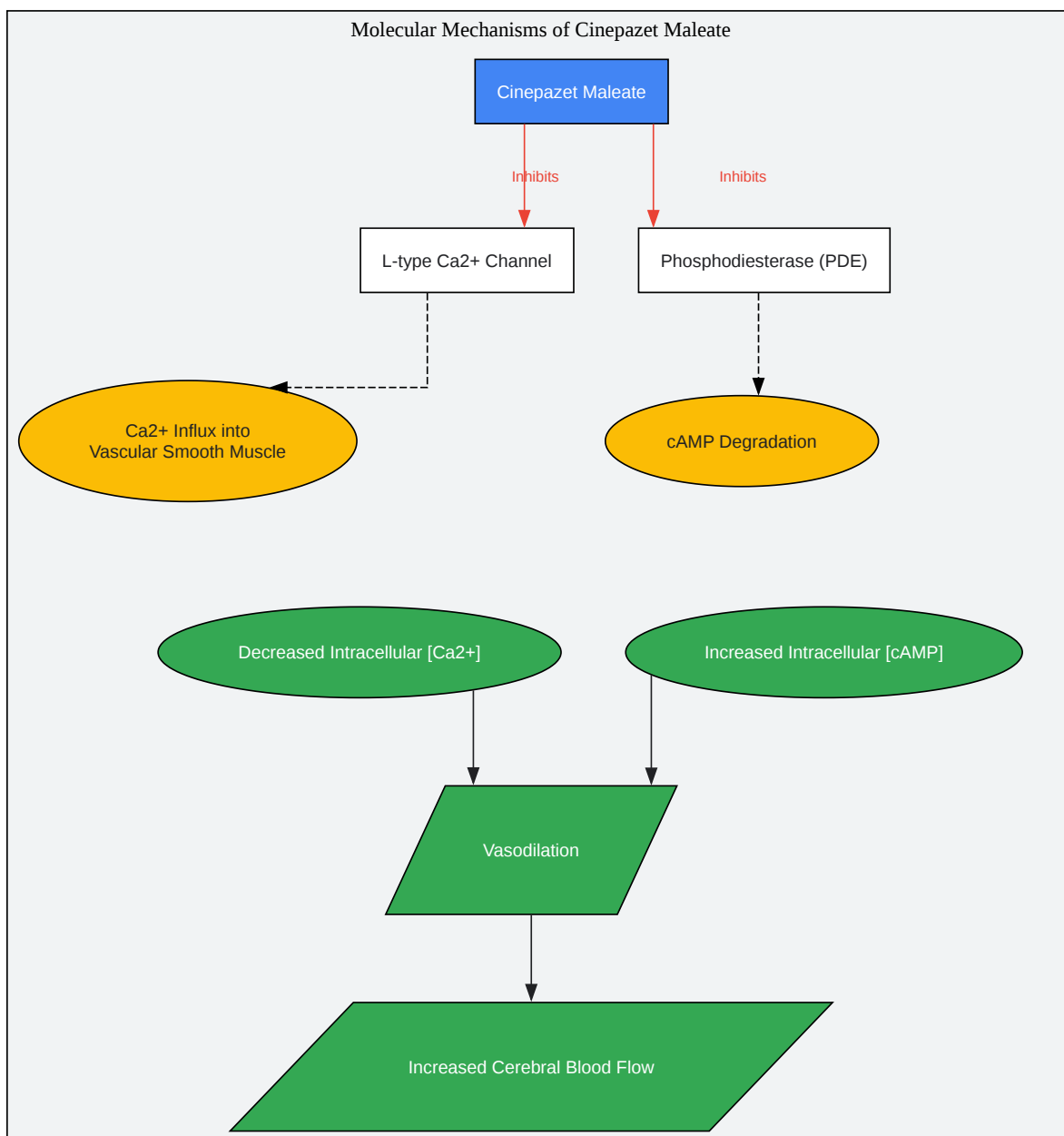
Caption: Workflow of a randomized controlled trial for **Cinepazet Maleate**.

Signaling Pathways and Mechanism of Action

Cinepazet maleate's vasodilatory effect is attributed to a multi-faceted mechanism of action, primarily centered on its role as a calcium channel antagonist[1][3][6].

The principal mechanism involves the inhibition of transmembrane calcium ion (Ca^{2+}) influx into vascular smooth muscle cells[1]. This action is crucial as the contraction of these cells is dependent on intracellular Ca^{2+} levels. By blocking the L-type calcium channels, **cinepazet maleate** reduces the availability of intracellular Ca^{2+} , leading to the relaxation of the smooth muscle, vasodilation, and a subsequent increase in cerebral blood flow[6].

In addition to its direct effect on calcium channels, **cinepazet maleate** is also reported to inhibit phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP) [7]. By inhibiting PDE, **cinepazet maleate** increases intracellular cAMP levels. Elevated cAMP further promotes the relaxation of vascular smooth muscle, contributing to its vasodilatory effect[7]. This dual mechanism of calcium channel blockade and cAMP elevation results in a potent vasodilatory response. Furthermore, some evidence suggests it may also possess anti-platelet aggregation properties and enhance the effectiveness of endogenous adenosine, which also contributes to improved microcirculation[1][6][7].



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Caption: Signaling pathway of **Cinepazet Maleate**-induced vasodilation.

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